![molecular formula C11H10N2O B2814804 1-Phenyl-2-(1H-pyrazol-1-yl)ethanone CAS No. 1457-48-3](/img/structure/B2814804.png)
1-Phenyl-2-(1H-pyrazol-1-yl)ethanone
Overview
Description
“1-Phenyl-2-(1H-pyrazol-1-yl)ethanone” is a chemical compound with the molecular formula C11H10N2O . It is a solid substance .
Synthesis Analysis
The synthesis of compounds similar to “1-Phenyl-2-(1H-pyrazol-1-yl)ethanone” has been reported in various studies. For instance, one study reported the synthesis of biologically active triazole and pyrazole compounds from p-hydroxy benzaldehyde and phenyl hydrazine . Another study described a general method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone . A different approach involved the synthesis of an NNN pincer chloropalladium (II) complex . The target compounds were achieved by the reaction of 2-bromo-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone with the appropriate aminotriazolethiol .
Molecular Structure Analysis
The molecular structure of “1-Phenyl-2-(1H-pyrazol-1-yl)ethanone” can be represented by the SMILES string ON=C(Cn1cccn1)c2ccccc2
. The InChI code is 1S/C11H11N3O/c15-13-11(9-14-8-4-7-12-14)10-5-2-1-3-6-10/h1-8,15H,9H2/b13-11-
.
Physical And Chemical Properties Analysis
“1-Phenyl-2-(1H-pyrazol-1-yl)ethanone” is a solid substance . It has a molecular weight of 186.215 .
Scientific Research Applications
Synthesis of Heterocyclic Chalcones
The compound “1-phenyl-2-(1H-pyrazol-1-yl)ethan-1-one” can be used to construct diverse pyrazole-based chalcones . This is achieved by employing a base-catalysed Claisen–Schmidt condensation reaction . These chalcones are further reacted with N-hydroxy-4-toluenesulfonamide to form 3,5-disubstituted 1,2-oxazoles .
Anti-Tubercular Agents
Some derivatives of “1-phenyl-2-(1H-pyrazol-1-yl)ethan-1-one” have shown promising anti-tubercular potential . For example, compounds 80a, 80b, 81a, 82a, and 83a showed potent anti-tubercular activity against Mycobacterium tuberculosis strain .
Antimicrobial Potential
Certain derivatives of “1-phenyl-2-(1H-pyrazol-1-yl)ethan-1-one” have demonstrated good antimicrobial potential . This makes them useful in the development of new antimicrobial drugs .
Biological Properties
Chalcones, which can be synthesized from “1-phenyl-2-(1H-pyrazol-1-yl)ethan-1-one”, are known to possess beneficial biological properties . They are found in natural products produced by bacteria, fungi, and numerous plant species .
Anti-Viral Properties
Chalcones synthesized from “1-phenyl-2-(1H-pyrazol-1-yl)ethan-1-one” have shown antiviral properties against bovine viral diarrhoea virus, HSV-1 (herpes simplex virus) and HSV-2, CMV (cytomegalovirus) .
Anti-HIV-1 Activity
Chalcones synthesized from “1-phenyl-2-(1H-pyrazol-1-yl)ethan-1-one” have demonstrated anti-HIV-1 activity .
Safety and Hazards
Future Directions
The future directions for “1-Phenyl-2-(1H-pyrazol-1-yl)ethanone” and similar compounds could involve further exploration of their potential biological activities. Given the broad range of activities exhibited by related compounds , “1-Phenyl-2-(1H-pyrazol-1-yl)ethanone” could be a promising candidate for drug development.
properties
IUPAC Name |
1-phenyl-2-pyrazol-1-ylethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-11(9-13-8-4-7-12-13)10-5-2-1-3-6-10/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URKAPRSDRFNYCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301328773 | |
Record name | 1-phenyl-2-pyrazol-1-ylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301328773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
23.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24819170 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Phenyl-2-(1H-pyrazol-1-yl)ethanone | |
CAS RN |
1457-48-3 | |
Record name | 1-phenyl-2-pyrazol-1-ylethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301328773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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